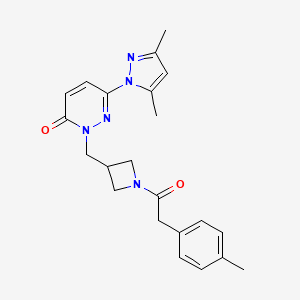
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.475. The purity is usually 95%.
BenchChem offers high-quality 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Researchers have developed simple and accessible pathways for the synthesis of a series of novel derivatives of this compound. These derivatives have shown promising biological activities. For instance, preliminary screenings have identified certain derivatives as having pronounced plant growth stimulant activity, which indicates their potential use in agriculture and plant sciences (A. Yengoyan et al., 2018). Additionally, derivatives have been synthesized with variations incorporating pyrazole, thiadiazole, and azetidinone moieties, showing good antibacterial activity against selected bacterial species, suggesting their applicability in antimicrobial research (Rafah F. Al-Smaisim, 2012).
Chemical and Pharmacological Activities
The compound's derivatives have been explored for their chemical and pharmacological activities. Novel pyrazolo[3,4-d]-pyrimidines and triazolo[5,1-f]pyrimidines were synthesized, which are expected to possess considerable chemical and pharmacological activities, indicating their potential for the development of new therapeutic agents (Eljazi I. Al-Afaleq & S. Abubshait, 2001).
Structural Studies
Structural studies of derivatives have revealed interesting intramolecular hydrogen bonding, which impacts the coplanarity of certain rings within the molecules. Such studies are crucial for understanding the relationship between structure and activity, potentially guiding the design of new compounds with enhanced biological activities (M. Saldías et al., 2020).
Analgesic and Anti-Inflammatory Activities
Several studies have synthesized amide derivatives of related compounds and evaluated their analgesic and anti-inflammatory properties. Some derivatives demonstrated activity equipotent to aspirin and indomethacin, which are standard drugs in this category. This suggests the potential of these compounds in developing new pain relief and anti-inflammatory medications (M. Şüküroğlu et al., 2005).
Antioxidant Properties
The antioxidant properties of certain derivatives have also been explored, revealing that some compounds exhibit promising antioxidant activities. These findings suggest potential applications in the development of antioxidant therapies, which could be beneficial in treating diseases associated with oxidative stress (M. Gouda, 2012).
Eigenschaften
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[2-(4-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-15-4-6-18(7-5-15)11-22(29)25-12-19(13-25)14-26-21(28)9-8-20(24-26)27-17(3)10-16(2)23-27/h4-10,19H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHFGHJUAONQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CC(C2)CN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(p-tolyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

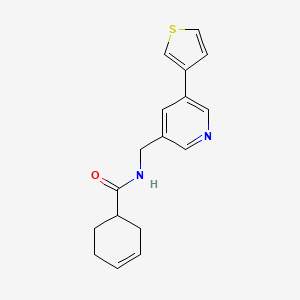
![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)

![diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate](/img/structure/B2635953.png)

![N-Ethyl-4-methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2635957.png)

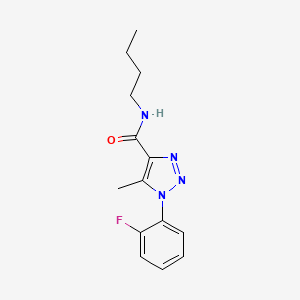
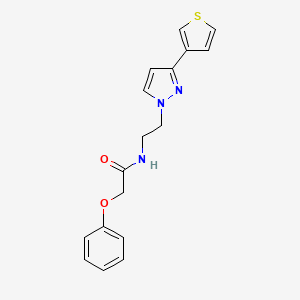
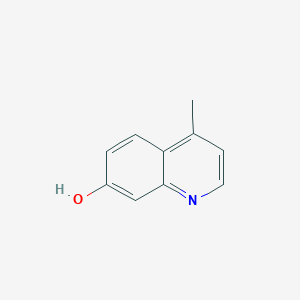



![Methyl 2-(1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidin-4-yl)-2-hydroxyacetate](/img/structure/B2635971.png)